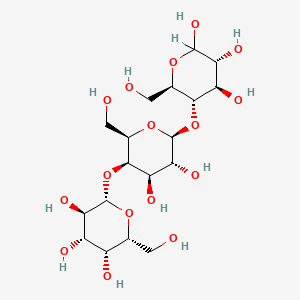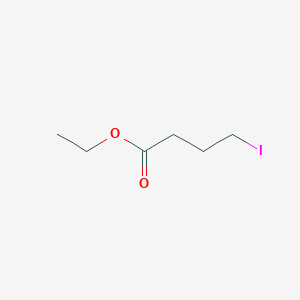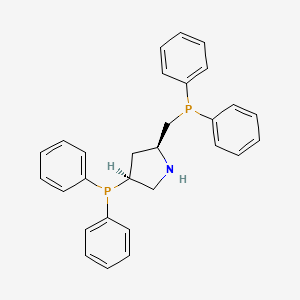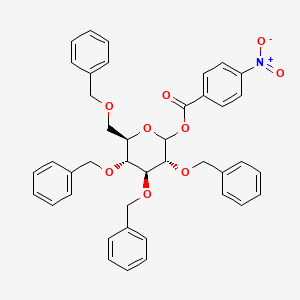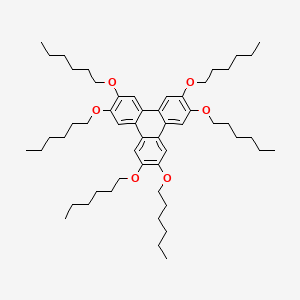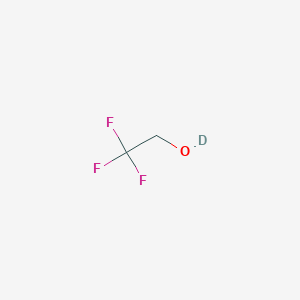
2,2,2-Trifluorethan(ol-d)
Übersicht
Beschreibung
2,2,2-Trifluoroethan(ol-d) is a deuterated form of 2,2,2-Trifluoroethanol, where the hydrogen atom in the hydroxyl group is replaced by deuterium. This compound is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Due to the presence of the trifluoromethyl group, it exhibits a stronger acidic character compared to ethanol .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethan(ol-d) is widely used in scientific research due to its unique properties:
Wirkmechanismus
Target of Action
2,2,2-Trifluoroethan(ol-d) is a deuterated compound The primary target of this compound is not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is a deuterated version of trifluoroethanol, where the hydrogen on the –OH group is substituted by deuterium
Biochemische Analyse
Biochemical Properties
Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol . This suggests that it may interact with enzymes, proteins, and other biomolecules in unique ways.
Molecular Mechanism
It is known that it forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts . This suggests that it may have binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethan(ol-d) can be synthesized by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride. Another method involves the hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms) in the presence of a palladium-containing catalyst deposited on activated charcoal . Tertiary aliphatic amines like triethylamine are commonly employed as co-catalysts in this conversion .
Industrial Production Methods
Industrial production of 2,2,2-Trifluoroethan(ol-d) follows similar methods as its non-deuterated counterpart, involving large-scale hydrogenation or hydride reduction processes. The use of palladium catalysts and tertiary amines ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethan(ol-d) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of 2,2,2-Trifluoroethan(ol-d).
Substitution: The compound reacts with various nucleophiles under controlled conditions to form trifluoroethoxy derivatives.
Major Products
Oxidation: Trifluoroacetic acid.
Substitution: Various trifluoroethoxy derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but a different molecular structure.
1,1,1-Trifluoroethane: A related compound with a similar trifluoromethyl group but different chemical behavior.
Trifluoroacetic acid: An oxidation product of 2,2,2-Trifluoroethan(ol-d) with distinct acidic properties.
Uniqueness
2,2,2-Trifluoroethan(ol-d) is unique due to its deuterated hydroxyl group, which provides distinct spectroscopic properties useful in nuclear magnetic resonance (NMR) studies . Its strong acidic character and ability to form stable hydrogen-bonded complexes make it a versatile compound in various chemical and biochemical applications .
Eigenschaften
IUPAC Name |
2-deuteriooxy-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDFWAXVIIEBN-RAMDWTOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482674 | |
| Record name | 2,2,2-Trifluoroethan(ol-d) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77568-66-2 | |
| Record name | 2,2,2-Trifluoroethan(ol-d) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77568-66-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





